Z-beta-Ala-osu

Catalog No.
S1768592
CAS No.
53733-97-4
M.F
C15H16N2O6
M. Wt
320.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-beta-Ala-osu

CAS Number

53733-97-4

Product Name

Z-beta-Ala-osu

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(phenylmethoxycarbonylamino)propanoate

Molecular Formula

C15H16N2O6

Molecular Weight

320.3 g/mol

InChI

InChI=1S/C15H16N2O6/c18-12-6-7-13(19)17(12)23-14(20)8-9-16-15(21)22-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,21)

InChI Key

XBQSLJICWKEVSC-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)OCC2=CC=CC=C2

Synonyms

Z-BETA-ALA-OSU;53733-97-4;2,5-DIOXOPYRROLIDIN-1-YL3-{[(BENZYLOXY)CARBONYL]AMINO}PROPANOATE;Z-?-Ala-OSu;SCHEMBL6420313;ZINC2561177;7862AH;AKOS025289387;AK170111;AM025244;HE009937;K-9716;Carbamicacid,[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropyl]-,phenylmethylester(9CI)

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)OCC2=CC=CC=C2

Synthesis and Chemical Properties:

Z-beta-Ala-osu, also known as N-(tert-butoxycarbonyl)-beta-alanine N-hydroxysuccinimide ester, is a synthetic molecule used in peptide synthesis. It is a derivative of beta-alanine, an amino acid not naturally found in proteins. The Z group (tert-butoxycarbonyl) serves as a protecting group for the amino group of beta-alanine, while the N-hydroxysuccinimide (osu) ester group facilitates the formation of amide bonds with other amino acids or peptides [].

Applications in Peptide Synthesis:

Z-beta-Ala-osu is a valuable building block in peptide synthesis due to its ability to form amide bonds with the N-terminus (free amino group) of other peptides or amino acids. This property allows researchers to create peptides with specific sequences and functionalities for various research purposes [].

Examples of Research Applications:

  • Development of new therapeutic drugs: Researchers can use Z-beta-Ala-osu to synthesize peptides with potential therapeutic applications, such as antimicrobial peptides or peptides targeting specific diseases [, ].
  • Study of protein-protein interactions: By incorporating Z-beta-Ala-osu into peptides, researchers can investigate protein-protein interactions crucial for various biological processes.
  • Development of novel biomaterials: Z-beta-Ala-osu can be used to create peptides with specific properties for developing biomaterials for tissue engineering or drug delivery applications [].

Z-beta-Alanine N-hydroxysuccinimide ester, commonly referred to as Z-beta-Ala-osu, is a chemical compound with the molecular formula C15H16N2O6 and a CAS number of 53733-97-4. This compound features a beta-alanine moiety protected by a benzyloxycarbonyl (Z) group and is linked to a N-hydroxysuccinimide ester. Z-beta-Ala-osu is primarily utilized in bioconjugation applications due to its ability to react with amino groups in proteins, facilitating the formation of stable amide bonds .

Z-beta-Ala-osu does not have a direct mechanism of action in biological systems. Its primary function is as a reagent in peptide synthesis. The Z group protects the N-terminus of the growing peptide chain during synthesis, while the osu ester reacts specifically with the free amino group of the next amino acid or peptide to be incorporated, forming the desired amide bond [, ].

  • Skin and eye irritant: The compound may cause irritation upon contact with skin or eyes [].
  • Respiratory irritant: Inhalation of dust or vapors may irritate the respiratory system [].
  • Proper handling required: Standard laboratory safety practices like wearing gloves, eye protection, and working in a fume hood are essential when handling Z-beta-Ala-osu [].

  • Substitution Reactions: It readily reacts with amines to form stable amide bonds, making it useful in peptide synthesis and bioconjugation.
  • Hydrolysis: In aqueous environments, Z-beta-Ala-osu can hydrolyze, releasing beta-alanine and N-hydroxysuccinimide.
  • Coupling Reactions: It serves as a coupling reagent in peptide synthesis, allowing for the efficient formation of peptide bonds between amino acids .

Z-beta-Ala-osu exhibits notable biological activity, particularly in the realm of bioconjugation. Its ability to react selectively with amino groups makes it an essential tool for attaching various biomolecules, such as drugs or fluorescent tags, to proteins. This property is crucial in the development of targeted therapies and diagnostic agents in biomedical research .

The synthesis of Z-beta-Ala-osu typically involves several steps:

  • Protection of Beta-Alanine: The amino group of beta-alanine is protected using a benzyloxycarbonyl group.
  • Formation of N-Hydroxysuccinimide Ester: The protected beta-alanine is then reacted with N-hydroxysuccinimide to form the ester.
  • Purification: The final product is purified through techniques such as recrystallization or chromatography.

Z-beta-Ala-osu finds applications in various fields:

  • Peptide Synthesis: It is widely used as a coupling reagent in solid-phase peptide synthesis.
  • Bioconjugation: The compound is instrumental in attaching drugs or labels to proteins for therapeutic and diagnostic purposes.
  • Research: It serves as a tool for studying protein interactions and modifications in biochemical research .

Studies involving Z-beta-Ala-osu often focus on its interaction with proteins and other biomolecules. These interactions are critical for understanding how modifications affect protein function, stability, and activity. The compound's ability to form stable conjugates allows researchers to explore various biological pathways and mechanisms more effectively .

Several compounds share structural similarities with Z-beta-Ala-osu. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-HydroxysuccinimideContains a succinimide ring; used for couplingCommonly used for activating carboxylic acids
Maleimido propionic acid N-succinimidyl esterSimilar reactivity with thiolsSpecifically targets thiol groups for conjugation
Acetic anhydrideSimple anhydride structurePrimarily used for acetylation reactions

Z-beta-Ala-osu stands out due to its specific reactivity towards amino groups and its application in peptide synthesis, which differentiates it from other similar compounds that may target different functional groups or serve different purposes in

Z-beta-Alanine N-hydroxysuccinimide ester operates under multiple nomenclature systems within the chemical literature, reflecting its widespread utility across different research domains. The compound is systematically known as (2,5-dioxopyrrolidin-1-yl) 3-(phenylmethoxycarbonylamino)propanoate, while its IUPAC designation specifies N-benzoxycarbonyl-beta-alanine succinimido ester. The abbreviated forms Z-beta-Ala-OSu, Z-β-Ala-OSu, and Cbz-β-Ala-OSu are commonly employed in synthetic protocols and commercial listings.

The compound belongs to the broader class of N-hydroxysuccinimide esters, which constitute a family of coupling reagents that have revolutionized peptide synthesis over the past several decades. Within this classification, Z-beta-Ala-OSu is specifically categorized as an amino acid derivative bearing protective groups that facilitate controlled synthetic transformations. The benzyloxycarbonyl (Z or Cbz) protecting group serves as a temporary masking agent for the amino functionality, while the N-hydroxysuccinimide ester provides the reactive site for coupling reactions.

Chemical PropertyValue
Molecular FormulaC₁₅H₁₆N₂O₆
Molecular Weight320.30 g/mol
CAS Number53733-97-4
MDL NumberMFCD00238420
Melting Point83-87°C
Density1.4±0.1 g/cm³
Storage Conditions-20°C

Historical Context and Development

The development of N-hydroxysuccinimide esters as coupling reagents traces back to the foundational work in peptide chemistry during the mid-20th century, when researchers sought efficient methods for forming peptide bonds under mild conditions. The introduction of NHS esters represented a significant advancement over earlier coupling methodologies, offering improved selectivity and reduced side reactions. Z-beta-Ala-OSu emerged as part of this evolutionary process, specifically designed to address the need for beta-amino acid incorporation into peptide structures.

The synthesis and characterization of Z-beta-Ala-OSu were first documented in scientific literature during the 1980s, with notable contributions appearing in Tetrahedron Letters and the Journal of Heterocyclic Chemistry. The compound gained prominence as researchers recognized the unique properties of beta-amino acids in creating peptide analogs with enhanced stability and biological activity. The historical development of this compound parallels the broader evolution of protective group chemistry and the refinement of solid-phase peptide synthesis techniques.

Commercial availability of Z-beta-Ala-OSu expanded throughout the late 20th and early 21st centuries, with multiple suppliers now offering the compound at various purity grades for research applications. This accessibility has facilitated its incorporation into diverse research programs spanning drug discovery, chemical biology, and materials science.

Core Functionality in Organic and Biochemical Systems

The core functionality of Z-beta-Ala-OSu centers on its role as an activated coupling reagent that facilitates the formation of amide bonds between the beta-alanine moiety and nucleophilic species, particularly primary amines. The N-hydroxysuccinimide ester group serves as an excellent leaving group, enabling efficient coupling reactions under mild aqueous conditions that preserve the integrity of sensitive biomolecules.

The mechanism of action involves nucleophilic attack by primary aliphatic amine groups on the carbonyl carbon of the NHS ester, resulting in the formation of a tetrahedral intermediate and subsequent elimination of N-hydroxysuccinimide. This process generates a stable amide linkage while releasing NHS as a relatively innocuous byproduct that can be easily removed from reaction mixtures. The benzyloxycarbonyl protecting group remains intact during the coupling process, providing temporary protection for the amino functionality until selective deprotection is desired.

Application AreaFunctionAdvantages
Peptide SynthesisCoupling agent for peptide bond formationEnhanced reaction efficiency, mild conditions
Drug DevelopmentProdrug synthesis for improved bioavailabilityIncreased solubility, enhanced stability
BioconjugationBiomolecule attachment to surfaces/moleculesSelective labeling, stable linkages
Diagnostic ApplicationsDevelopment of specific binding assaysHigh sensitivity, improved specificity
Proteomics ResearchProtein labeling and identificationEfficient tagging, minimal interference

In biochemical systems, Z-beta-Ala-OSu demonstrates remarkable selectivity for primary amines over other nucleophilic groups, including hydroxyl and sulfhydryl functionalities. While the compound can theoretically react with these alternative nucleophiles, the resulting ester and thioester products exhibit limited stability and are readily hydrolyzed or displaced by amines under physiological conditions. This selectivity profile makes Z-beta-Ala-OSu particularly valuable for protein modification studies where preservation of native structure and function is paramount.

The compound's utility extends beyond simple coupling reactions to encompass more sophisticated applications in bioconjugation chemistry. Researchers have successfully employed Z-beta-Ala-OSu in the development of targeted drug delivery systems, where the compound serves as a linker between therapeutic agents and targeting moieties. The stability of the resulting amide bonds ensures that conjugated molecules remain intact during circulation while providing opportunities for controlled release through specific enzymatic or chemical triggers.

XLogP3

0.4

Dates

Modify: 2023-08-15

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